4-Methylthio-salicylaldehyd
Overview
Description
4-Methylthio-salicylaldehyd is an organic compound with the molecular formula C8H8O2S It is a derivative of salicylaldehyde, where a methylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylthio-salicylaldehyd can be synthesized through several methods. One common approach involves the selective monomethylation of 2,4-dihydroxybenzaldehyde. This reaction is typically carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts . Another method involves the use of resorcinol as a starting material, followed by double methylation, formylation, and hydrolysis steps .
Industrial Production Methods
For industrial production, the method involving resorcinol is often preferred due to its higher yield and suitability for large-scale synthesis. The process includes three main steps: double methylation, formylation, and hydrolysis, resulting in a total yield of over 79% .
Chemical Reactions Analysis
Types of Reactions
4-Methylthio-salicylaldehyd undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylthio-salicylaldehyd has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylthio-salicylaldehyd involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes . In chemical reactions, its reactivity is influenced by the presence of the methylthio group, which can participate in various electron-donating and electron-withdrawing interactions.
Comparison with Similar Compounds
4-Methylthio-salicylaldehyd can be compared with other similar compounds, such as:
4-Methoxysalicylaldehyde: This compound has a methoxy group instead of a methylthio group and exhibits different reactivity and applications.
4-Hydroxysalicylaldehyde: The hydroxyl group in this compound makes it more reactive in certain types of chemical reactions.
Salicylaldehyde: The parent compound, which lacks any substituent groups, serves as a basic building block for various derivatives.
Properties
IUPAC Name |
2-hydroxy-4-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBMMUODDOBLJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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